molecular formula C8H11NO3 B3334228 5-[Dideuterio(hydroxy)methyl]-4-(hydroxymethyl)-2-methylpyridin-3-ol CAS No. 5027-84-9

5-[Dideuterio(hydroxy)methyl]-4-(hydroxymethyl)-2-methylpyridin-3-ol

Cat. No.: B3334228
CAS No.: 5027-84-9
M. Wt: 171.19 g/mol
InChI Key: LXNHXLLTXMVWPM-SMZGMGDZSA-N
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Description

5-[Dideuterio(hydroxy)methyl]-4-(hydroxymethyl)-2-methylpyridin-3-ol is a chemical compound with the molecular formula C8H11NO3. It is a derivative of pyridine, featuring hydroxymethyl and hydroxy groups at specific positions on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the following:

  • Hydromethylation of Alkenes: This involves the formal anti-Markovnikov hydromethylation of alkenes using pinacol boronic esters. The reaction conditions typically include the use of a radical approach and specific catalysts to facilitate the reaction.

  • Protodeboronation: This method involves the catalytic protodeboronation of pinacol boronic esters, which can be paired with a Matteson–CH2–homologation to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters would be tailored to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: The compound can undergo various types of chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed to introduce additional functional groups or modify existing ones.

  • Reduction: Reduction reactions can be used to reduce specific functional groups within the compound.

  • Substitution: Substitution reactions can be employed to replace certain atoms or groups within the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Various nucleophiles and electrophiles can be used depending on the specific substitution reaction desired.

Major Products Formed: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials. Biology: It may serve as a probe or inhibitor in biological studies, helping researchers understand various biochemical processes. Medicine: Industry: The compound's unique properties may be exploited in the production of specialty chemicals or advanced materials.

Mechanism of Action

The mechanism by which 5-[Dideuterio(hydroxy)methyl]-4-(hydroxymethyl)-2-methylpyridin-3-ol exerts its effects would depend on its specific application. For example, in drug development, it might interact with molecular targets such as enzymes or receptors, leading to a cascade of biochemical events. The exact pathways involved would vary based on the context in which the compound is used.

Comparison with Similar Compounds

  • Pyridine derivatives: Other pyridine derivatives with similar functional groups, such as 2-methylpyridine or 4-hydroxymethylpyridine.

  • Hydroxymethyl compounds: Compounds containing hydroxymethyl groups, such as hydroxymethylfurfural (HMF).

Uniqueness: 5-[Dideuterio(hydroxy)methyl]-4-(hydroxymethyl)-2-methylpyridin-3-ol is unique due to its specific substitution pattern and the presence of deuterium atoms, which can influence its reactivity and stability compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-[dideuterio(hydroxy)methyl]-4-(hydroxymethyl)-2-methylpyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-5-8(12)7(4-11)6(3-10)2-9-5/h2,10-12H,3-4H2,1H3/i3D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXNHXLLTXMVWPM-SMZGMGDZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1O)CO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=CN=C(C(=C1CO)O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50574084
Record name 4-(Hydroxymethyl)-5-[hydroxy(~2~H_2_)methyl]-2-methylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50574084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5027-84-9
Record name 4-(Hydroxymethyl)-5-[hydroxy(~2~H_2_)methyl]-2-methylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50574084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5027-84-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[Dideuterio(hydroxy)methyl]-4-(hydroxymethyl)-2-methylpyridin-3-ol
Reactant of Route 2
5-[Dideuterio(hydroxy)methyl]-4-(hydroxymethyl)-2-methylpyridin-3-ol
Reactant of Route 3
5-[Dideuterio(hydroxy)methyl]-4-(hydroxymethyl)-2-methylpyridin-3-ol
Reactant of Route 4
5-[Dideuterio(hydroxy)methyl]-4-(hydroxymethyl)-2-methylpyridin-3-ol
Reactant of Route 5
5-[Dideuterio(hydroxy)methyl]-4-(hydroxymethyl)-2-methylpyridin-3-ol
Reactant of Route 6
5-[Dideuterio(hydroxy)methyl]-4-(hydroxymethyl)-2-methylpyridin-3-ol

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